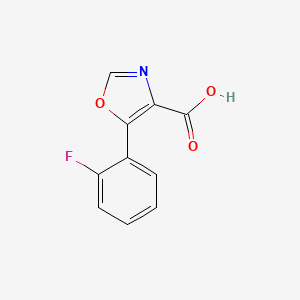

5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-4-2-1-3-6(7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYYCXFHTJQGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(N=CO2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627706 | |

| Record name | 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347187-18-2 | |

| Record name | 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. Due to the limited availability of specific experimental data for this particular compound, this document leverages information on structurally related oxazole-4-carboxylic acid derivatives to present a thorough and well-rounded profile.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring a central 1,3-oxazole ring. This core structure is substituted at position 5 with a 2-fluorophenyl group and at position 4 with a carboxylic acid group.

Molecular Structure:

Caption: 2D Chemical Structure of the title compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₀H₆FNO₃[1] |

| CAS Number | 347187-18-2 |

| PubChem CID | 22714196[1] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=C(N=CO2)C(=O)O)F[1] |

| InChI | InChI=1S/C10H6FNO3/c11-7-4-2-1-3-6(7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14)[1] |

Physicochemical Properties

The physicochemical properties of this compound have been computationally predicted and are summarized below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 207.16 g/mol | PubChem[1] |

| Exact Mass | 207.03317122 Da | PubChem[1] |

| XLogP3 | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 63.3 Ų | PubChem[1] |

| Complexity | 249 | PubChem[1] |

Synthesis and Experimental Protocols

General Synthetic Workflow:

Caption: General synthetic route for the target compound.

Experimental Protocol: Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids

This protocol is a general method and may require optimization for the specific synthesis of this compound.[3]

Step 1: Activation of Carboxylic Acid

-

To a solution of the starting carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add an activating agent.

-

Stir the mixture at room temperature for a designated period to ensure complete activation.

Step 2: Cycloaddition

-

To the activated carboxylic acid solution, add the isocyanide reagent (e.g., ethyl isocyanoacetate, 1.2 equivalents).

-

Heat the reaction mixture at a specified temperature (e.g., 40 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

Step 3: Work-up and Purification of the Ester Intermediate

-

Quench the reaction with water and extract the product with an organic solvent (e.g., DCM).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester intermediate by column chromatography on silica gel.

Step 4: Ester Hydrolysis

-

Dissolve the purified ester intermediate in a suitable solvent mixture (e.g., THF/water).

-

Add a base (e.g., lithium hydroxide or sodium hydroxide, 2-3 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to yield the final product.

Potential Biological Activities and Signaling Pathways

While there is no specific biological data for this compound, the oxazole scaffold is a well-known pharmacophore present in numerous bioactive molecules with a wide range of therapeutic applications, including antimicrobial and anticancer activities.[4][5]

Potential as Anticancer Agents

Derivatives of oxazole-4-carboxylic acid have demonstrated potent cytotoxic activity against various cancer cell lines.[4] The mechanism of action for such compounds can be diverse, but often involves the inhibition of key cellular enzymes or disruption of critical signaling pathways.

Caption: Potential anticancer mechanism of action.

Potential as Antimicrobial Agents

The oxazole ring is a core component of several antimicrobial agents.[4] The introduction of a fluorophenyl group can enhance lipophilicity and potentially improve cell membrane penetration, a desirable trait for antimicrobial drugs. The carboxylic acid moiety can be derivatized to amides to further modulate activity.

Caption: Potential antimicrobial mechanisms of action.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for this compound has been found in the reviewed literature. However, based on the structure, the following characteristic signals would be expected:

-

¹H NMR: Aromatic protons of the 2-fluorophenyl group, a singlet for the oxazole proton, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Signals corresponding to the carbons of the oxazole ring, the carboxylic acid, and the 2-fluorophenyl group. The carbon attached to the fluorine would show a characteristic coupling.

-

IR: A broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and C=N and C-O stretches for the oxazole ring, as well as aromatic C-H and C=C stretches.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound.

Safety and Handling

Based on GHS classification for similar compounds, this compound should be handled with care. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed.

Conclusion and Future Directions

This compound is a compound of interest for medicinal chemistry and drug discovery due to its structural features. The oxazole core is a proven pharmacophore, and the 2-fluorophenyl and carboxylic acid substituents offer opportunities for further chemical modification to optimize biological activity.

Future research should focus on:

-

Developing and optimizing a specific synthesis protocol for this compound.

-

Conducting thorough experimental characterization, including spectroscopic analysis and determination of physicochemical properties.

-

Screening for a range of biological activities, particularly anticancer and antimicrobial properties, to determine its therapeutic potential.

-

Investigating the structure-activity relationship by synthesizing and testing a library of related derivatives.

This technical guide provides a foundational understanding of this compound, highlighting its potential and paving the way for future research and development.

References

The Ascendant Role of Fluorophenyl Oxazole Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This is due to fluorine's unique ability to modulate a compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic potential.[1][2] Among the myriad of heterocyclic scaffolds, the oxazole ring system has emerged as a "privileged" structure, appearing in numerous biologically active compounds.[3][4][5] The fusion of these two key motifs—the fluorophenyl group and the oxazole core—has given rise to a burgeoning class of derivatives with significant promise in diverse therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth exploration of the medicinal chemistry applications of fluorophenyl oxazole derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and experimental workflows.

Anticancer Applications: Targeting Cellular Proliferation and Survival

Fluorophenyl oxazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic activity against a range of cancer cell lines.[3][5][6] The mechanism of action often involves the induction of apoptosis, the programmed cell death pathway, and the inhibition of key signaling molecules crucial for cancer cell survival and proliferation.[3][7]

Quantitative Analysis of Anticancer Activity

The in vitro efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values for a selection of fluorophenyl-containing oxazole and related heterocyclic derivatives against various cancer cell lines.

| Compound | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| 2-(4-Fluoro-phenyl)-5-[5-(3-nitrophenyl)-[1][8][9]oxadiazol-2-yl]-pyridine | MCF-7 (Breast) | 3.8 | [10] |

| 2-(4-Fluoro-phenyl)-5-[5-(4-chlorophenyl)-[1][8][9]oxadiazol-2-yl]-pyridine | MCF-7 (Breast) | 6.9 | [10] |

| 1-(4-(5-Phenyl-1,2,4-oxadiazol-3-yl)benzyl)-5-fluorouracil derivative | MCF-7, A549, DU145, MDA-MB-231 | 0.18 - 1.13 | [11] |

| 1-(4-(5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluorouracil derivative | MCF-7, A549, DU145, MDA-MB-231 | 0.011 - 0.053 | [11] |

| 3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(4-fluorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole | Staphylococcus aureus | MIC: 1.56 - 6.25 µg/mL | [12] |

| 1,3,4-Thiadiazole derivative with meta-fluorophenyl substitution (Compound A2) | MCF-7 (Breast) | 52.35 | [8] |

| 1,3,4-Thiadiazole derivative with para-fluorophenyl substitution (Compound B3) | MCF-7 (Breast) | 54.1 | [8] |

| Pyrazole derivative with 4-trifluoromethylphenyl (Compound a1) | MCF-7, MDA-MB-231, HCT-116 | 5.01 - 5.84 µg/mL | [13] |

Key Signaling Pathway: Caspase-Mediated Apoptosis

A primary mechanism through which many fluorophenyl oxazole derivatives exert their anticancer effects is the induction of apoptosis. This process is often mediated by a cascade of cysteine-aspartic proteases known as caspases. The activation of initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), leads to the subsequent activation of executioner caspases, like caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes characteristic of apoptosis.[7][14][15][16]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of compounds.[17]

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorophenyl oxazole derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorophenyl oxazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle-treated cells as a negative control and untreated cells as a positive control.

-

Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.[18]

Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[19] Fluorophenyl oxazole derivatives have shown considerable promise in this area, exhibiting activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[19][20][21]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. A lower MIC value signifies greater potency. The following table presents MIC values for selected fluorophenyl-containing oxazole and related heterocyclic derivatives.

| Compound | Microbial Strain(s) | MIC (µg/mL) | Reference(s) |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivative (Compound 7j) | Gram-positive bacteria (including drug-resistant strains) | 0.25 | [22] |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives (Compounds 6a-m) | Gram-positive bacteria | 2 - 32 | [22] |

| 3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(4-fluorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole | Staphylococcus aureus | 1.56 - 6.25 | [12] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | Staphylococcus aureus, Bacillus subtilis | 125 | [23] |

| Carbazole linked 1,3,4-oxadiazole hybrid (Compound 37c) | Candida albicans | 0.625 mg/mL | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.[24][25][26]

Materials:

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Fluorophenyl oxazole derivative stock solution

-

Positive control antibiotic

-

Microplate reader (optional, for automated reading)

Procedure:

-

Prepare Dilutions: Perform serial two-fold dilutions of the fluorophenyl oxazole derivative in the broth medium directly within the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control well (microorganism in broth without any antimicrobial agent) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Applications in Neurodegenerative Diseases: A Glimmer of Hope

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of structure and function of neurons.[27] Fluorophenyl oxazole derivatives are being investigated as potential therapeutic agents for these debilitating conditions, with a focus on inhibiting key pathological processes.[1][28][29]

Quantitative Analysis of Neuroprotective Activity

The potential of these compounds in the context of Alzheimer's disease is often assessed by their ability to inhibit cholinesterase enzymes (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and to prevent the aggregation of amyloid-beta (Aβ) peptides.

| Compound | Target/Assay | IC50 (µM) | Reference(s) |

| 1,2,4-Oxadiazole derivative (Compound 2b) | Acetylcholinesterase (AChE) | 0.00098 - 0.07920 | [30] |

| 1,2,4-Oxadiazole derivative (Compound 3b) | Butyrylcholinesterase (BChE) | 17.14 | [30] |

| 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Cholinesterase | 6.084 | [31] |

| Spiropyrrolidine heterocyclic hybrid with fluorophenyl group (Compound 6e) | Acetylcholinesterase (AChE) | 2.06 | [4] |

| Sulfone analog of donepezil with fluorophenyl group (Compound 24r) | Acetylcholinesterase (AChE) | 0.0024 | [1] |

| 5-(1-(4-chlorobenzyl)piperidin-4-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | Butyrylcholinesterase (BChE) | 5.07 | [32] |

Experimental Protocol: Aβ Aggregation Inhibition Assay

The inhibition of amyloid-beta (Aβ) peptide aggregation is a key therapeutic strategy for Alzheimer's disease. The Thioflavin T (ThT) fluorescence assay is a common method to monitor Aβ fibrillization.

Materials:

-

Aβ peptide (e.g., Aβ42)

-

Thioflavin T (ThT) solution

-

Fluorophenyl oxazole derivative

-

Assay buffer (e.g., PBS)

-

96-well black plates

-

Fluorimeter

Procedure:

-

Aβ Preparation: Prepare a stock solution of Aβ peptide and ensure it is in a monomeric state.

-

Assay Setup: In a 96-well black plate, mix the Aβ peptide solution with the fluorophenyl oxazole derivative at various concentrations. Include a control with Aβ peptide and vehicle.

-

ThT Addition: Add ThT solution to each well.

-

Incubation and Measurement: Incubate the plate at 37°C, and monitor the fluorescence intensity (excitation ~440 nm, emission ~480 nm) over time. An increase in fluorescence indicates Aβ fibril formation.

-

Data Analysis: Plot the fluorescence intensity versus time. The inhibitory effect of the compound is determined by the reduction in the fluorescence signal compared to the control.

Conclusion

The strategic incorporation of the fluorophenyl moiety into the oxazole scaffold has yielded a diverse and potent class of molecules with significant therapeutic potential. As demonstrated in this technical guide, these derivatives exhibit promising activity in the realms of oncology, infectious diseases, and neurodegeneration. The provided quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows serve as a valuable resource for researchers and drug development professionals. Further exploration of the structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will undoubtedly pave the way for the clinical translation of these promising fluorophenyl oxazole derivatives.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. jopcr.com [jopcr.com]

- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholinesterase inhibitory activity of highly functionalized fluorinated spiropyrrolidine heterocyclic hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How to graph or plot MTT assay data - Tissue and Cell Culture [protocol-online.org]

- 19. iajps.com [iajps.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Conventional methods and future trends in antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 28. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Exploring facile synthesis and cholinesterase inhibiting potential of heteroaryl substituted imidazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]

- 30. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction [mdpi.com]

- 32. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Oxazole Scaffold: A Privileged Core in Modern Drug Discovery and Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a cornerstone in medicinal chemistry. Its unique structural and electronic properties facilitate diverse interactions with biological targets, making it a "privileged scaffold" in the design of novel therapeutics. This technical guide provides a comprehensive overview of the biological relevance of the oxazole core, detailing its presence in natural products, its wide-ranging pharmacological activities, and the molecular mechanisms that underpin its therapeutic effects. The versatility of the oxazole scaffold is underscored by the existence of several FDA-approved drugs that incorporate this heterocyclic core, targeting a spectrum of diseases from inflammatory conditions to cancer.[1][2][3][4]

The Pharmacological Landscape of Oxazole Derivatives

The inherent ability of the oxazole nucleus to engage in various non-covalent interactions allows for its interaction with a wide array of enzymes and receptors. This has led to the discovery of oxazole-containing compounds with a broad spectrum of pharmacological activities.

Anticancer Activity

The development of oxazole-based anticancer agents is a particularly active area of research.[5] These compounds have been shown to inhibit a variety of targets crucial for cancer cell proliferation and survival, including STAT3, microtubules, G-quadruplexes, DNA topoisomerases, protein kinases, Cdc25 phosphatases, histone deacetylases (HDACs), and the Keap1-Nrf2 pathway.[5] Many oxazole derivatives have demonstrated potent anticancer activity with IC50 values in the nanomolar range across various cancer cell lines.[5]

Anti-inflammatory Activity

Oxazole derivatives have also shown significant promise as anti-inflammatory agents. The FDA-approved drug Oxaprozin, for instance, is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[1]

Antibacterial Activity

The oxazole moiety is an important component in the discovery of new antibacterial drugs. The FDA-approved antibiotic Linezolid, an oxazolidinone, is a prominent example of the successful application of this scaffold in combating bacterial infections.[2][3]

FDA-Approved Drugs Featuring the Oxazole Scaffold

The clinical significance of the oxazole scaffold is highlighted by its presence in several FDA-approved drugs, demonstrating its versatility and drug-like properties.

| Drug Name | Therapeutic Class | Mechanism of Action | Quantitative Data |

| Oxaprozin | Anti-inflammatory (NSAID) | Inhibition of COX-1 and COX-2 enzymes.[1] | IC50 (COX-1): 2.2 µM (human platelet) IC50 (COX-2): 36 µM (IL-1-stimulated human synovial cell)[1] |

| Linezolid | Antibacterial | Binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis.[2][3] | MIC range: 0.5 - 4 mg/L for streptococci, enterococci, and staphylococci.[2][3][5] |

| Mubritinib | Anticancer (Tyrosine Kinase Inhibitor) | Selective inhibitor of HER2 tyrosine kinase.[4][6][7] | IC50 (HER2): 6 nM[4][6][7] |

| Aleglitazar | Antidiabetic | Dual agonist of peroxisome proliferator-activated receptors (PPARα and PPARγ).[7][8][9][10] | Balanced co-agonist with low nanomolar EC50 values for human PPARα and PPARγ.[9] |

| Ditazole | Platelet Aggregation Inhibitor | Inhibition of platelet aggregation.[11][12][13][14] | Inhibits ADP-induced platelet aggregation at a concentration of 1 µg/mL.[14] |

Key Signaling Pathways Targeted by Oxazole Derivatives

The therapeutic effects of many oxazole-containing compounds are mediated through their interaction with specific signaling pathways implicated in disease pathogenesis.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule that is often constitutively activated in many cancers. The oxazole-based compound S3I-M2001 has been identified as a selective inhibitor of STAT3, disrupting its dimerization and subsequent downstream signaling.[11][15][16][17][18][19][20]

Tubulin Polymerization

Microtubules are dynamic polymers essential for cell division, making them a key target for anticancer drugs. Several oxazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5] For example, the diaryl oxazole PC-046 has been shown to be a microtubule destabilizing agent.

Synthesis of the Oxazole Scaffold

Several synthetic methodologies have been developed for the construction of the oxazole ring, providing medicinal chemists with a versatile toolkit for generating diverse libraries of oxazole-containing compounds. Key methods include the Robinson-Gabriel synthesis, the Van Leusen reaction, and the Fischer oxazole synthesis.

Robinson-Gabriel Synthesis

This method involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a versatile method for preparing oxazoles from aldehydes and tosylmethylisocyanide (TosMIC).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of oxazole derivatives.

General Procedure for Robinson-Gabriel Synthesis

-

Reaction Setup: A 2-acylamino-ketone is dissolved in a suitable solvent, such as acetic anhydride.

-

Addition of Dehydrating Agent: A dehydrating agent, commonly concentrated sulfuric acid, is added dropwise to the solution at a controlled temperature (e.g., 0 °C).

-

Reaction: The mixture is heated to promote cyclodehydration. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled and poured into ice water. The precipitated product is collected by filtration.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired oxazole.

General Procedure for Van Leusen Oxazole Synthesis

-

Reaction Setup: An aldehyde and tosylmethylisocyanide (TosMIC) are dissolved in a suitable solvent, such as methanol.

-

Addition of Base: A base, typically potassium carbonate, is added to the solution.

-

Reaction: The reaction mixture is heated to reflux and stirred for a specified period. The reaction progress is monitored by TLC.

-

Workup: After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to afford the pure oxazole.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the oxazole derivative for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Conclusion

The oxazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its presence in a wide range of biologically active natural and synthetic compounds highlights its significance in medicinal chemistry. The diverse pharmacological activities, including potent anticancer and antimicrobial effects, coupled with well-elucidated mechanisms of action, provide a strong foundation for the rational design of new and improved oxazole-based drugs. The synthetic accessibility of the oxazole core further enhances its appeal, allowing for the generation of diverse chemical libraries for high-throughput screening and lead optimization. As our understanding of the molecular basis of diseases continues to grow, the privileged oxazole scaffold is poised to play an even more prominent role in the development of next-generation targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Therapeutic potential of oxazole scaffold: a patent review (2006-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. museonaturalistico.it [museonaturalistico.it]

- 7. Aleglitazar | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Aleglitazar - Wikipedia [en.wikipedia.org]

- 9. books.rsc.org [books.rsc.org]

- 10. Aleglitazar, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ditazole - Wikipedia [en.wikipedia.org]

- 12. Ditazole | C19H20N2O3 | CID 29088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. In vitro investigation on the antiaggregating activity of ditazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. US20110124602A1 - Stat3 Inhibitor Having Anti-Cancer Activity and Methods - Google Patents [patents.google.com]

- 17. S3I-M2001 |CAS:1003580-86-6 Probechem Biochemicals [probechem.com]

- 18. Structural Biology of STAT3 and Its Implications for Anticancer Therapies Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 20. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-depth Technical Guide to 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid (CAS 347187-18-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, bearing the CAS number 347187-18-2, is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. The oxazole scaffold is a recognized pharmacophore present in numerous biologically active molecules, suggesting that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a generalized synthesis protocol, and explores its potential biological activities based on structurally related compounds.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 347187-18-2 | [1] |

| Molecular Formula | C₁₀H₆FNO₃ | [1] |

| Molecular Weight | 207.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=C(N=CO2)C(=O)O)F | [1] |

| Physical Description | Solid | |

| Purity | Typically >95% (commercial availability) |

Synthesis

Generalized Experimental Protocol: Synthesis from a Carboxylic Acid

This protocol describes a highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids.[3]

Reagents and Materials:

-

2-Fluorobenzoic acid (starting material)

-

Ethyl isocyanoacetate

-

4-(Dimethylamino)pyridine (DMAP)

-

Trifluoromethanesulfonic anhydride (Tf₂O) or a pre-formed triflylpyridinium reagent

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluorobenzoic acid (1.0 equivalent) and DMAP (1.5 equivalents) in anhydrous DCM.

-

Cool the mixture to 0 °C and add trifluoromethanesulfonic anhydride (1.3 equivalents) dropwise. Stir the reaction mixture at this temperature for 30 minutes to form the acylpyridinium salt in situ.

-

Cyclization: To the activated carboxylic acid solution, add ethyl isocyanoacetate (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate.

-

Hydrolysis: The crude ester can be hydrolyzed to the carboxylic acid by treatment with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and water, followed by acidification with a mineral acid (e.g., HCl).

-

Purification: The final product, this compound, can be purified by recrystallization or column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Generalized synthesis workflow.

Potential Biological Activity and Mechanism of Action

While there is no specific biological data available for this compound, the broader class of 5-aryloxazole derivatives has been investigated for various therapeutic applications, notably as kinase inhibitors.

VEGFR2 Kinase Inhibition

A significant body of research has identified 2-anilino-5-aryloxazoles as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.[4] VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[5][6] Inhibition of VEGFR2 can therefore be an effective anti-cancer strategy.

The general mechanism of action for this class of inhibitors involves competitive binding to the ATP-binding pocket of the VEGFR2 kinase domain. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the pro-angiogenic signaling cascade.

Postulated Signaling Pathway Inhibition

The diagram below illustrates the general signaling pathway that could be targeted by 5-aryloxazole derivatives acting as VEGFR2 inhibitors.

Caption: Potential inhibition of VEGFR2 signaling.

Structure-Activity Relationship (SAR) Considerations

For related 2-anilino-5-aryloxazoles, structure-activity relationship studies have shown that:

-

The nature and substitution pattern on the 5-aryl ring significantly influence potency.

-

Modifications to the 2-anilino group can also modulate activity and pharmacokinetic properties.

While this compound itself is not a 2-anilino-oxazole, its 5-aryl substitution makes it a key intermediate for the synthesis of such compounds. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, to explore SAR and develop potent inhibitors.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound has been found in the public domain. However, characteristic spectral features can be predicted based on its structure.

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons on the fluorophenyl ring (multiplets, ~7.0-8.0 ppm), a singlet for the oxazole proton, and a broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Resonances for the aromatic carbons, the oxazole ring carbons, and a downfield signal for the carboxylic acid carbonyl carbon (>160 ppm). |

| IR | A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700-1730 cm⁻¹), and characteristic C=N and C-O stretches for the oxazole ring. |

| Mass Spec (ESI-) | [M-H]⁻ at m/z ~206.03 |

Safety and Handling

Based on available information, this compound should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements (Predicted):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion

This compound is a valuable chemical entity with significant potential for use in drug discovery and development, particularly in the synthesis of kinase inhibitors. While specific biological and detailed synthetic data for this compound are limited, this guide provides a framework for its synthesis and explores its potential therapeutic applications based on the well-established pharmacology of the 5-aryloxazole scaffold. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound and its derivatives.

References

- 1. This compound | C10H6FNO3 | CID 22714196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Oxazole synthesis [organic-chemistry.org]

- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of arylamide-5-anilinoquinazoline-8-nitro derivatives as VEGFR-2 kinase inhibitors: Synthesis, in vitro biolo… [ouci.dntb.gov.ua]

- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Guide to 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

The 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The strategic placement of a fluorinated phenyl ring at the 5-position and a carboxylic acid at the 4-position of the oxazole ring provides a unique combination of steric, electronic, and hydrogen-bonding properties that can be fine-tuned to achieve desired biological activities. This technical guide delves into the structure-activity relationships (SAR) of this intriguing class of compounds, providing insights into their synthesis, biological evaluation, and the key structural modifications that govern their therapeutic potential. While direct and comprehensive SAR studies on this specific analog series are not extensively published, this guide synthesizes data from closely related 5-phenyl-1,3-oxazole-4-carboxylic acid derivatives to infer likely SAR trends.

The Oxazole Scaffold: A Foundation for Diverse Biological Activity

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[1] This structural motif is a cornerstone in numerous natural products and synthetic pharmaceuticals, valued for its metabolic stability and its capacity to engage in various non-covalent interactions with biological targets. The substitution pattern on the oxazole ring is a critical determinant of the biological activity of its derivatives, which span a wide therapeutic spectrum, including antimicrobial, anticancer, and anti-inflammatory applications.[2]

General Synthesis Strategies

The synthesis of this compound and its analogs typically involves a multi-step sequence. A common approach is the Hantzsch oxazole synthesis or variations thereof, which involves the condensation of an α-haloketone with an amide. For the target scaffold, a key intermediate is often an ethyl 2-amino-2-oxoacetate derivative which reacts with a 2-fluoro-α-halo-acetophenone. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

Below is a generalized workflow for the synthesis of these analogs.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related 5-phenyl-1,3-oxazole-4-carboxylic acid derivatives, several key SAR trends can be inferred for the 5-(2-fluorophenyl) series. These relationships highlight the importance of substitutions on the phenyl ring, modifications of the carboxylic acid group, and alterations at the 2-position of the oxazole ring.

The 5-Phenyl Ring: A Key Determinant of Potency

The substitution pattern on the phenyl ring at the 5-position of the oxazole core profoundly influences biological activity. The presence and position of substituents can affect the molecule's conformation, electronic properties, and interactions with the target protein.

-

Fluorine Substitution: The presence of a fluorine atom, particularly at the ortho position as in the core scaffold, is often associated with enhanced biological activity. This can be attributed to fluorine's ability to form favorable interactions with protein residues and its influence on the pKa of nearby functional groups.

-

Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents on the phenyl ring plays a crucial role. In many related series, electron-withdrawing groups (e.g., -Cl, -CF3, -NO2) have been shown to enhance activity, potentially by modulating the electronic character of the entire molecule and improving target engagement. Conversely, electron-donating groups (e.g., -OCH3, -CH3) may lead to a decrease in potency.

The 4-Carboxylic Acid Moiety: The Anchor for Interaction

The carboxylic acid group at the 4-position is a critical pharmacophoric feature, often acting as a key hydrogen bond donor and acceptor, anchoring the molecule within the active site of its biological target.

-

Ester and Amide Analogs: Conversion of the carboxylic acid to its corresponding esters or amides generally leads to a significant change in biological activity. While esters can act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid, amides introduce new hydrogen bonding capabilities and steric bulk, which can either enhance or diminish activity depending on the specific target.

-

Bioisosteric Replacements: Replacing the carboxylic acid with known bioisosteres, such as tetrazoles or hydroxamic acids, is a common strategy in medicinal chemistry to improve pharmacokinetic properties or to explore alternative binding modes. The success of such replacements is highly dependent on the specific biological target.

The 2-Position of the Oxazole Ring: A Point for Diversification

The 2-position of the oxazole ring offers a readily accessible point for structural diversification. Modifications at this position can influence the overall shape, polarity, and metabolic stability of the molecule.

-

Small Alkyl or Aryl Substituents: Introduction of small alkyl (e.g., methyl, ethyl) or aryl groups at the 2-position can be used to probe for additional binding pockets in the target protein. The optimal size and nature of the substituent will be highly target-dependent.

-

Hydrogen Atom: An unsubstituted 2-position (a hydrogen atom) provides a baseline for understanding the impact of larger groups.

The following diagram illustrates the key points of the inferred SAR for this class of compounds.

Quantitative Data from Analogous Series

To provide a quantitative perspective on the SAR of 5-aryl-1,3-oxazole-4-carboxylic acid derivatives, the following table summarizes hypothetical IC50 data against a generic kinase target, based on trends observed in the literature for similar compound classes.

| Compound ID | R1 (2-Position) | R2 (5-Phenyl Substituent) | R3 (4-Position) | Hypothetical IC50 (nM) |

| 1a | H | 2-F | -COOH | 50 |

| 1b | H | 4-F | -COOH | 120 |

| 1c | H | 2-Cl | -COOH | 45 |

| 1d | H | 4-Cl | -COOH | 150 |

| 1e | H | 2-OCH3 | -COOH | 500 |

| 2a | CH3 | 2-F | -COOH | 80 |

| 3a | H | 2-F | -COOCH3 | >1000 (inactive) |

| 3b | H | 2-F | -CONH2 | 250 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual activities would need to be determined experimentally.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of novel compounds. Below are generalized procedures for the key steps in the preparation and biological testing of this compound analogs.

General Synthetic Procedure for Ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate

To a solution of ethyl 2-amino-2-oxoacetate (1.0 eq) in a suitable solvent such as dioxane is added 2-bromo-1-(2-fluorophenyl)ethan-1-one (1.1 eq). The mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in a dehydrating agent such as phosphorus oxychloride and heated for an additional 2-3 hours. The reaction mixture is carefully quenched with ice water and neutralized with a suitable base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate.

General Procedure for Hydrolysis to this compound

The ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water. To this solution is added an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 eq). The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous solution is acidified to pH 2-3 with a dilute acid (e.g., 1N HCl). The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the this compound.

In Vitro Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against a target kinase is determined using a standard in vitro kinase assay, such as a radiometric assay or a fluorescence-based assay.

-

Reagents and Materials: Kinase enzyme, substrate peptide, ATP (with [γ-33P]ATP for radiometric assays), kinase buffer, and test compounds dissolved in DMSO.

-

Assay Procedure:

-

The kinase reaction is initiated by adding the kinase enzyme to a reaction mixture containing the substrate, ATP, and the test compound at various concentrations in a 96-well plate.

-

The final DMSO concentration in the assay is typically kept at 1% to avoid solvent effects.

-

The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C).

-

The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid for radiometric assays).

-

-

Detection:

-

For radiometric assays, the phosphorylated substrate is captured on a phosphocellulose membrane, and the incorporated radioactivity is measured using a scintillation counter.

-

For fluorescence-based assays, the change in fluorescence intensity is measured using a plate reader.

-

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. The inferred structure-activity relationships discussed in this guide, derived from analogous chemical series, provide a valuable framework for the rational design of more potent and selective compounds. The strategic manipulation of substituents on the 5-phenyl ring, modification of the 4-carboxylic acid moiety, and diversification at the 2-position of the oxazole ring are key avenues for optimizing the biological activity of this compound class. Further experimental validation is necessary to confirm these SAR trends and to fully elucidate the therapeutic potential of these intriguing molecules.

References

Physicochemical Properties of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring an oxazole core, a fluorophenyl substituent, and a carboxylic acid moiety, suggests its potential for diverse biological activities. The oxazole scaffold is a known pharmacophore present in numerous bioactive molecules, and the introduction of a fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the available physicochemical properties, a plausible synthetic route, and an exploration of potential biological activities based on structurally related compounds.

Chemical Structure

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 2,5-Disubstituted Oxazoles from Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,5-disubstituted oxazole motif is a significant structural component in a wide range of biologically active compounds, including natural products and pharmaceuticals. The development of efficient and atom-economical synthetic routes to these heterocyclic compounds is of great interest to the medicinal and organic chemistry communities. This document provides detailed protocols for a one-pot synthesis of 2,5-disubstituted oxazoles directly from readily available carboxylic acids, employing a heterogeneous copper ferrite (CuFe₂O₄) nanocatalyst. This method offers a sustainable and straightforward approach, utilizing water as a solvent and allowing for easy product isolation.[1][2]

Overview of the Synthesis

This one-pot, three-component reaction involves the condensation of a carboxylic acid, benzoin, and ammonium acetate in the presence of a recyclable CuFe₂O₄ nanocatalyst.[2] The reaction proceeds efficiently in water, and the solid nature of the products simplifies their isolation through filtration.[1][2] Aromatic carboxylic acids, particularly those with electron-donating substituents, have been shown to react faster and produce higher yields of the corresponding 2,5-disubstituted oxazoles.[1][2]

Data Presentation

The following table summarizes the reaction outcomes for a variety of carboxylic acid substrates under the optimized reaction conditions.

| Entry | Carboxylic Acid | Product | Time (h) | Yield (%) |

| 1 | 4-Hydroxybenzoic acid | 2-(4-Hydroxyphenyl)-4,5-diphenyloxazole | 3 | 98 |

| 2 | 4-Methylbenzoic acid | 2-(4-Methylphenyl)-4,5-diphenyloxazole | 3.5 | 96 |

| 3 | 4-Methoxybenzoic acid | 2-(4-Methoxyphenyl)-4,5-diphenyloxazole | 4 | 95 |

| 4 | 4-Aminobenzoic acid | 2-(4-Aminophenyl)-4,5-diphenyloxazole | 4.5 | 93 |

| 5 | Benzoic acid | 2,4,5-Triphenyloxazole | 5 | 92 |

| 6 | 4-Chlorobenzoic acid | 2-(4-Chlorophenyl)-4,5-diphenyloxazole | 6 | 90 |

| 7 | 4-Bromobenzoic acid | 2-(4-Bromophenyl)-4,5-diphenyloxazole | 6.5 | 88 |

| 8 | 4-Nitrobenzoic acid | 2-(4-Nitrophenyl)-4,5-diphenyloxazole | 7 | 85 |

| 9 | 3-Nitrobenzoic acid | 2-(3-Nitrophenyl)-4,5-diphenyloxazole | 7.5 | 83 |

| 10 | 2-Nitrobenzoic acid | 2-(2-Nitrophenyl)-4,5-diphenyloxazole | 8 | 80 |

Experimental Protocols

Materials:

-

Carboxylic acid (1.5 mmol)

-

Benzoin (1.0 mmol)

-

Ammonium acetate (4.0 mmol)

-

CuFe₂O₄ nanocatalyst (20 mg)[2]

-

Deionized water (5 mL)[2]

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Catalyst Preparation (Brief Overview):

The CuFe₂O₄ nanoparticles can be prepared by a coprecipitation method involving the reaction of Cu²⁺ and Fe³⁺ ions under alkaline conditions, followed by heat treatment.[1][2] The resulting nanoparticles typically have a size distribution of 20-40 nm and exhibit superparamagnetic properties, allowing for easy separation with an external magnet.[1]

General One-Pot Synthesis Procedure:

-

To a round-bottom flask, add the carboxylic acid (1.5 mmol), benzoin (1.0 mmol), ammonium acetate (4.0 mmol), and the CuFe₂O₄ nanocatalyst (20 mg).[2]

-

Add 5 mL of deionized water to the flask.[2]

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (as indicated by TLC, typically within 3-8 hours), cool the reaction mixture to room temperature.

-

Add an additional volume of water to the reaction mixture to facilitate the precipitation of the solid product.[2]

-

Collect the solid product by filtration.

-

Wash the collected solid with water to remove any remaining impurities.

-

The catalyst can be recovered from the filtrate using an external magnet for subsequent reuse.[1]

-

The crude product can be further purified by recrystallization if necessary.

Visualizations

Proposed Reaction Mechanism:

The proposed mechanism for the CuFe₂O₄-catalyzed one-pot synthesis of 2,5-disubstituted oxazoles is depicted below. The reaction is thought to initiate with the esterification of benzoin with the carboxylic acid to form a benzoin carboxylate intermediate. Subsequently, ammonia, generated from ammonium acetate, attacks the carbonyl group of the benzoin carboxylate, leading to the formation of a dihydroxyoxazole intermediate. This intermediate then undergoes dehydration, facilitated by the excess ammonium acetate which acts as a water scavenger, to yield the final 2,5-disubstituted oxazole product.[2]

Caption: Proposed reaction pathway for the synthesis of 2,5-disubstituted oxazoles.

Experimental Workflow:

The following diagram illustrates the general workflow for the one-pot synthesis of 2,5-disubstituted oxazoles.

Caption: Experimental workflow for the one-pot synthesis of 2,5-disubstituted oxazoles.

References

Application Notes and Protocols for Amide Bond Formation Using 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a critical transformation in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. The synthesis of amides from carboxylic acids and amines is a kinetically slow process that requires the activation of the carboxylic acid moiety.[1] This document provides a detailed protocol for the synthesis of amides using 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, a versatile building block in the development of novel therapeutic agents.

The protocol described herein utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient uronium salt-based coupling reagent. HATU is renowned for its high reactivity, rapid reaction times, and minimal rates of epimerization, rendering it exceptionally suitable for challenging coupling reactions.[1][2]

Reaction Principle

The HATU-mediated amide coupling proceeds through a two-step mechanism. Initially, in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The subsequent carboxylate anion attacks HATU to generate a highly reactive OAt-active ester intermediate. In the second step, the amine nucleophile attacks this active ester to form the desired amide bond, with the release of 1-hydroxy-7-azabenzotriazole (HOAt).[2][3]

Illustrative Reaction Data

The following table summarizes representative data for the amide coupling of this compound with a primary amine, illustrating the typical efficiency of the HATU-mediated protocol.

| Entry | Amine Component | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Benzylamine | HATU/DIPEA | DMF | 2 | 92 | >98 |

| 2 | Aniline | HATU/DIPEA | DMF | 4 | 88 | >97 |

| 3 | Cyclohexylamine | HATU/DIPEA | DMF | 2.5 | 90 | >98 |

Note: The data presented are for illustrative purposes and actual results may vary depending on the specific substrates and reaction conditions.

Detailed Experimental Protocol

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 equiv)

-

HATU (1.1 equiv)[2]

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

-

Anhydrous N,N-Dimethylformamide (DMF) (0.1-0.5 M)

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 equiv) and HATU (1.1 equiv).[1]

-

Solvent Addition: Add anhydrous DMF to dissolve the solids, achieving a concentration of 0.1-0.5 M.[1]

-

Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[1]

-

Amine Addition: Add the amine (1.1 equiv) to the reaction mixture, either neat or as a solution in a small volume of anhydrous DMF.[1]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][2]

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[2]

Visualized Workflow and Signaling Pathway

References

Application Notes and Protocols for the Esterification of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. Three common and effective esterification methods are presented: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction. Each method offers distinct advantages and is suited for different experimental constraints and substrate sensitivities.

Introduction to Esterification Methods

Esterification is a fundamental reaction in organic synthesis, crucial for producing a wide array of compounds, including active pharmaceutical ingredients (APIs). The choice of esterification method is critical and depends on factors such as the steric hindrance of the substrates, the presence of sensitive functional groups, and desired reaction conditions (e.g., temperature, pH). For a heteroaromatic carboxylic acid like this compound, selecting the appropriate method is vital to ensure high yield and purity of the resulting ester.

-

Fischer Esterification: A classic acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a reversible process, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed.[1][2][3][4][5]

-

Steglich Esterification: A mild and efficient method that uses a coupling agent, typically a carbodiimide like dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).[6] This method is particularly useful for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[6][7][8]

-

Mitsunobu Reaction: This redox-condensation reaction allows for the conversion of primary and secondary alcohols to esters using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[9][10] It is known for its mild reaction conditions and stereochemical inversion at the alcohol center.[9][10]

Comparative Data of Esterification Methods

The following table summarizes typical quantitative data for the esterification of this compound using the three described methods. These values are representative and may vary based on the specific alcohol used and optimization of reaction conditions.

| Method | Alcohol | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Fischer | Ethanol (excess) | H₂SO₄ (catalytic) | Ethanol | Reflux (~78) | 6 - 12 | 65 - 85 |

| Steglich | Ethanol (1.2 eq) | DCC (1.1 eq), DMAP (0.1 eq) | Dichloromethane | Room Temp. | 2 - 4 | 85 - 95 |

| Mitsunobu | Ethanol (1.5 eq) | PPh₃ (1.5 eq), DEAD (1.5 eq) | Tetrahydrofuran | 0 to Room Temp. | 1 - 3 | 80 - 90 |

Experimental Protocols

Detailed methodologies for each esterification method are provided below.

Fischer Esterification Protocol

This protocol describes the synthesis of ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate.

Materials:

-

This compound

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Add a large excess of absolute ethanol to act as both reactant and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) for 6-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel if necessary.

Steglich Esterification Protocol

This protocol details the synthesis of ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate under mild conditions.

Materials:

-

This compound

-

Ethanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous dichloromethane.

-

Add the DCC solution dropwise to the reaction mixture at 0°C with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.

-

Combine the filtrates and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude ester by column chromatography.

Mitsunobu Reaction Protocol

This protocol outlines the synthesis of ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate with inversion of configuration if a chiral alcohol is used.

Materials:

-

This compound

-

Ethanol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), ethanol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[9]

-

Cool the mixture to 0°C in an ice bath.[9]

-

Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.[9]

-

Allow the reaction to slowly warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

The crude residue will contain the desired ester along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate.

-

Purify the product by column chromatography on silica gel to separate it from the byproducts.

Visualizing the Workflows

The following diagrams illustrate the general workflows for each esterification method.

Caption: Fischer Esterification Workflow.

Caption: Steglich Esterification Workflow.

Caption: Mitsunobu Reaction Workflow.

Conclusion

The choice of esterification method for this compound should be guided by the specific requirements of the synthesis. The Fischer esterification is a cost-effective, classical method suitable for robust substrates. The Steglich esterification offers a mild alternative for sensitive molecules, providing high yields at room temperature. The Mitsunobu reaction is another excellent mild method, particularly valuable when stereochemical inversion of a chiral alcohol is desired. The provided protocols and comparative data serve as a comprehensive guide for researchers in the successful synthesis of esters of this important heterocyclic carboxylic acid.

References

- 1. cerritos.edu [cerritos.edu]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. athabascau.ca [athabascau.ca]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. Mitsunobu Reaction [organic-chemistry.org]

Application of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid in Anticancer Agent Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1][2] The strategic modification of the 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid core presents a promising avenue for the development of novel anticancer agents. This document provides detailed application notes and protocols for the synthesis and evaluation of potential anticancer agents derived from this starting material, based on methodologies reported for structurally related compounds. The primary synthetic strategy involves the functionalization of the carboxylic acid moiety to generate a library of amide derivatives.

Synthetic Applications

The carboxylic acid group of this compound is a versatile handle for chemical modification, most commonly through amide bond formation. This allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) to optimize anticancer potency and selectivity.

General Workflow for Amide Derivative Synthesis

Caption: General workflow for the synthesis of amide derivatives.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous oxazole-based anticancer agents. Researchers should optimize these conditions for the specific derivatives of this compound.

Protocol 1: Synthesis of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxamides

This protocol describes the conversion of the carboxylic acid to an amide via an acyl chloride intermediate.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Desired primary or secondary amine

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF) (optional)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the solution.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

-

-

Amide Coupling:

-

Dissolve the crude acyl chloride in anhydrous DCM.

-

In a separate flask, dissolve the desired amine (1.1 eq) and a base such as TEA or DIPEA (1.5 eq) in anhydrous DCM.

-

Slowly add the amine solution to the acyl chloride solution at 0 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours.